1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxa-10-azadispiro[4.2.58.25]pentadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-11(10-13-7-1)3-5-12(6-4-11)14-8-9-15-12/h13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEPKVQRBYYDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 1,4 Dioxa 10 Azadispiro 4.2.5.2.5 Pentadecane
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals.
¹H NMR: Would provide information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), revealing which protons are adjacent to one another.
¹³C NMR: Would indicate the number of unique carbon environments in the molecule. The chemical shifts would help distinguish between sp³ carbons in the cyclohexane (B81311) and piperidine (B6355638) rings, the dioxolane group, and the spiro centers.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H-¹³C pairs. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire carbon skeleton and confirming the spirocyclic linkages. Solid-state NMR could provide insights into the structure and dynamics of the compound in its crystalline form, highlighting differences that may exist compared to its solution-state conformation.
Table 1: Illustrative ¹³C and ¹H NMR Data for a Related Dispiro[4.2.5.2]pentadecane System
| Atom | Exemplary ¹³C Chemical Shift (δ, ppm) | Exemplary ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| C=O | 168.9 | - |
| C(spiro) | 72.5 | - |
| O-CH₂ | 60.6 | 3.5 - 4.0 (m) |
| N-CH₂ | 47.8 | 2.8 - 3.2 (m) |
| C-CH₂-C | 37.0 | 1.5 - 1.9 (m) |
| C-CH₂-C | 28.2 | 1.5 - 1.9 (m) |
Note: Data is derived from a related dione (B5365651) derivative and is for illustrative purposes only. rsc.org
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).
FT-IR Spectroscopy: For 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, FT-IR would be expected to show characteristic C-H stretching vibrations from the alkane rings, C-O stretching from the dioxolane moiety, and C-N stretching from the piperidine ring. The N-H stretching vibration of the secondary amine would also be a key diagnostic peak.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. It would provide additional information on the C-C backbone of the carbocyclic rings.
Table 2: Expected Key IR Absorption Bands for 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3300 - 3500 | Stretch |
| C-H (alkane) | 2850 - 3000 | Stretch |
| C-O (ether) | 1050 - 1150 | Stretch |
| C-N (amine) | 1020 - 1250 | Stretch |
Note: These are typical ranges and the exact positions would need to be determined experimentally.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula (C₁₂H₂₁NO₂). This is a critical step in confirming the identity of the compound.
Tandem MS (MS/MS): This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic pathways. Analysis of these fragments would help confirm the connectivity of the different ring systems.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. rsc.org It would also reveal the exact conformation of the rings and the intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice. Research on related dispiro[4.2.5.2]pentadecane diones has successfully utilized this technique to resolve solid-state structures, including disordered atoms within the ring systems. rsc.org
Conformational Dynamics and Energetics
The non-planar, saturated rings of the pentadecane (B166386) system are not static; they undergo rapid conformational changes at room temperature. Understanding these dynamics is key to a complete structural picture.
Ring Conformations (Chair, Boat, Twist-Boat) of the Pentadecane System
The 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane molecule contains a cyclohexane ring and a piperidine ring. Both of these six-membered rings can adopt several conformations, with the most common being the chair, boat, and twist-boat.
Chair Conformation: This is typically the most stable conformation for both cyclohexane and piperidine as it minimizes both angular strain and torsional strain by staggering all adjacent C-H bonds. The substituents can be in either axial or equatorial positions.
Boat Conformation: This is a higher-energy conformation due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens.
Twist-Boat Conformation: This is an intermediate conformation between the chair and boat forms and is more stable than the boat but less stable than the chair.
Influence of Spiro Centers on Conformational Flexibility
The presence of two spiro centers in 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane fundamentally restricts its conformational freedom compared to more flexible acyclic or monocyclic analogues. The spiro fusion of the cyclohexane ring to both the piperidine and the 1,4-dioxolane rings creates a rigid framework.
The conformational flexibility of the six-membered piperidine and cyclohexane rings is significantly constrained. In simple monosubstituted cyclohexanes and piperidines, a rapid chair-to-chair ring inversion is a low-energy process. However, in a dispiro system like the one under discussion, such a concerted ring flip of both the piperidine and cyclohexane rings is sterically hindered. The spiro connections act as conformational anchors, limiting the accessible conformations to a few low-energy arrangements.
Computational studies on related spiro-N-heterocycles have shown that the puckering of the constituent rings is highly dependent on the nature of the rings and any substituents. nih.gov For 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, the piperidine ring is expected to adopt a chair-like conformation to minimize torsional and steric strain. Similarly, the central cyclohexane ring will also favor a chair conformation. The 1,4-dioxolane ring, being a five-membered ring, will likely adopt an envelope or twist conformation.
The relative orientation of these rings is dictated by the spiro linkages. The two spiro centers enforce a near-orthogonal arrangement of the planes of the rings connected at each spiro carbon. This fixed spatial relationship is a hallmark of spiro compounds and is crucial for their application in designing molecules with specific three-dimensional shapes. nih.gov
To illustrate the conformational restriction, we can consider the potential chair conformations of the piperidine and cyclohexane rings. The nitrogen atom in the piperidine ring can undergo inversion, and the lone pair can be oriented either axially or equatorially. The energy difference between these two invertomers will be influenced by the steric interactions with the adjacent spiro-fused cyclohexane ring.
| Parameter | Description | Estimated Value/State for 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane |
| Piperidine Ring Conformation | The preferred puckering of the six-membered nitrogen-containing ring. | Predominantly Chair |
| Cyclohexane Ring Conformation | The preferred puckering of the central six-membered carbocyclic ring. | Predominantly Chair |
| 1,4-Dioxolane Ring Conformation | The preferred puckering of the five-membered oxygen-containing ring. | Envelope or Twist |
| Ring Inversion | The process of one chair conformation converting to another. | Highly Restricted |
| Nitrogen Inversion | The pyramidal inversion of the nitrogen atom in the piperidine ring. | Possible, with specific energy barrier |
Inversion Barriers and Dynamic Spectroscopic Studies
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the energetics of conformational processes, such as ring inversions and nitrogen inversion, that occur on the NMR timescale. researchgate.netlibretexts.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the activation energy barriers for these dynamic processes.
For 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, several dynamic processes could potentially be studied using dynamic NMR. The most prominent would be the nitrogen inversion of the piperidine ring. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the protons and carbons adjacent to the nitrogen. Upon cooling, the rate of inversion slows down, and at a sufficiently low temperature (the coalescence temperature), the signals for the non-equivalent axial and equatorial protons would broaden and eventually decoalesce into separate signals. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the inversion process can be calculated using the Eyring equation.
The chair-to-chair inversion of the piperidine and cyclohexane rings, while highly restricted, might still occur at elevated temperatures. However, the energy barrier for such a process in a dispiro system is expected to be significantly higher than that for a simple cyclohexane or piperidine ring. This is due to the severe steric hindrance that would be introduced at the spiro centers during the inversion process. Dynamic NMR studies at high temperatures could potentially provide insight into these higher energy conformational changes.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to provide a more detailed understanding of the conformational landscape and the transition states connecting different conformers. unibas.it These calculations can provide estimates of the relative energies of different conformations and the energy barriers for their interconversion.
| Dynamic Process | Expected Energy Barrier (kcal/mol) | Spectroscopic Technique |
| Nitrogen Inversion | 6 - 12 | Dynamic ¹H and ¹³C NMR |
| Piperidine Ring Inversion | > 15 (significantly higher than monosubstituted piperidine) | High-Temperature Dynamic NMR |
| Cyclohexane Ring Inversion | > 15 (significantly higher than monosubstituted cyclohexane) | High-Temperature Dynamic NMR |
Note: The energy barrier values in this table are representative estimates based on data for analogous N-heterocyclic and spirocyclic systems. The actual values for 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane would require specific experimental determination.
Theoretical and Computational Investigations of 1,4 Dioxa 10 Azadispiro 4.2.5.2.5 Pentadecane
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its behavior and characteristics.
Electronic Structure Analysis
An analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. Key parameters that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. These calculations would map the electron density surface and identify regions susceptible to electrophilic or nucleophilic attack.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound. For 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, theoretical calculations would be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data can confirm the molecule's structure and provide a more detailed understanding of its bonding and electronic transitions.
Reaction Pathway Modeling and Transition State Analysis
To understand the potential chemical reactions involving 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, computational modeling of reaction pathways is essential. This involves identifying the most energetically favorable routes for a given transformation. By mapping the potential energy surface, researchers can locate transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates.
Molecular Dynamics Simulations and Conformational Sampling
The spirocyclic nature of 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane suggests a complex and flexible three-dimensional structure. Molecular dynamics (MD) simulations would be the primary tool to explore its conformational landscape and dynamic behavior over time.
Solvent Effects on Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane and various solvent molecules (e.g., water, ethanol, DMSO). By running simulations in different solvent environments, it would be possible to determine the most stable conformations in each case and understand how solvent polarity and hydrogen bonding capabilities affect the molecule's shape and flexibility.
Intermolecular Interactions
Understanding how 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane interacts with other molecules is crucial for predicting its behavior in larger systems. MD simulations can be used to study the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that would govern its binding with other chemical species. This information is vital for applications where molecular recognition plays a key role.
Cheminformatics and Data-Driven Approaches in Azadispiroketal Research
The field of cheminformatics, which combines chemistry, computer science, and information science, has become an indispensable tool in modern chemical research. For complex structures like azadispiroketals, these data-driven approaches allow for the efficient analysis of large chemical datasets, accelerating the discovery of new compounds with desired properties. springernature.com By representing molecules in a machine-readable format, researchers can apply computational algorithms to predict biological activities, physicochemical properties, and potential synthetic pathways. springernature.comacs.org
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. frontiersin.org In the context of 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, virtual screening can be employed to explore its potential as a scaffold for the development of new therapeutic agents.
The process begins with the creation of a virtual library of compounds based on the 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane core. This is achieved by computationally adding a variety of substituents and functional groups to the parent molecule. The resulting library can contain thousands or even millions of virtual compounds. These compounds are then docked into the binding site of a target protein, and their binding affinities are calculated using scoring functions. researchgate.net This allows for the ranking of the compounds based on their predicted binding strength, with the top-ranking molecules being selected for synthesis and experimental testing. mdpi.com
Table 1: Illustrative Virtual Screening Workflow for 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane Derivatives
| Step | Description | Tools and Techniques |
| 1. Target Selection | Identification of a biologically relevant protein target. | Literature review, bioinformatics databases. |
| 2. Library Generation | Creation of a virtual library of derivatives based on the 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane scaffold. | Combinatorial library enumeration software. |
| 3. Molecular Docking | Computational simulation of the binding of each library compound to the target protein. | AutoDock, Glide, GOLD. |
| 4. Scoring and Ranking | Calculation of binding affinities and ranking of the compounds. | Scoring functions (e.g., empirical, knowledge-based). |
| 5. Hit Selection | Selection of the most promising candidates for further investigation. | Visual inspection, filtering by pharmacokinetic properties. |
This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. frontiersin.org Furthermore, by analyzing the binding modes of the top-scoring compounds, researchers can gain insights into the structure-activity relationships (SAR) of the azadispiroketal scaffold, guiding the design of more potent and selective molecules.
Machine Learning Applications in Property Prediction and Synthesis Design
Machine learning (ML) is a subset of artificial intelligence where algorithms are trained on existing data to make predictions or decisions about new, unseen data. nih.gov In chemical research, ML models are increasingly being used to predict a wide range of molecular properties and to assist in the design of efficient synthetic routes. digitellinc.comaau.dksciencedaily.com
Property Prediction:
For 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane and its derivatives, ML models can be trained to predict various physicochemical and biological properties. arxiv.org This includes properties such as solubility, lipophilicity (logP), metabolic stability, and potential toxicity. mdpi.com These predictions are crucial in the early stages of drug discovery for filtering out compounds with undesirable characteristics.
To build these predictive models, a dataset of known azadispiroketal compounds and their experimentally determined properties is required. The chemical structures are converted into numerical representations called molecular descriptors or fingerprints. These descriptors capture various aspects of the molecule's topology, geometry, and electronic properties. The ML algorithm then learns the relationship between these descriptors and the target property.
Table 2: Examples of Machine Learning Models for Property Prediction
| Property | Machine Learning Model | Input Features | Predicted Output |
| Aqueous Solubility | Random Forest | Molecular weight, number of hydrogen bond donors/acceptors, topological polar surface area. | LogS value |
| Blood-Brain Barrier Permeability | Support Vector Machine | Lipophilicity (logP), molecular size, charge. | Permeable/Impermeable |
| hERG Inhibition | Gradient Boosting | 2D and 3D molecular descriptors, pharmacophore features. | pIC50 value |
Synthesis Design:
Machine learning is also transforming the field of synthetic chemistry by aiding in the design of novel and efficient synthetic pathways. digitellinc.comnih.gov Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, can be framed as a problem that ML can help solve. digitellinc.com By training on vast databases of known chemical reactions, ML models can propose plausible retrosynthetic disconnections for a given target molecule, such as a complex derivative of 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane. digitellinc.comnih.gov
These tools can suggest not only conventional synthetic routes but also novel and potentially more efficient pathways that a human chemist might not have considered. digitellinc.com This accelerates the synthesis of new compounds and allows for the exploration of a wider chemical space. aau.dk
Mechanistic Investigations of 1,4 Dioxa 10 Azadispiro 4.2.5.2.5 Pentadecane Formation and Transformations
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The formation of the 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane scaffold likely proceeds through a multi-step synthetic sequence involving the formation of the piperidine (B6355638) and the dioxolane rings, culminating in the creation of the two spirocyclic centers. A plausible synthetic strategy would involve the intramolecular cyclization of a suitably functionalized piperidine precursor.
One potential key step is an intramolecular nucleophilic substitution or addition reaction . For instance, a precursor molecule containing a piperidine ring with a tethered diol or epoxide functionality could undergo acid- or base-catalyzed cyclization to form the dioxolane ring and the second spirocenter.
A hypothetical reaction mechanism for the formation of a related dispiroketal is the acid-catalyzed cyclization of a dihydroxy ketone. In the context of 1,4-Doxa-10-azadispiro[4.2.5.2]pentadecane, a plausible precursor could be a piperidine derivative with a side chain containing a ketone and a diol. The mechanism would likely involve:
Protonation of the carbonyl group: An acid catalyst protonates the ketone, rendering it more electrophilic.
Intramolecular nucleophilic attack: One of the hydroxyl groups of the diol attacks the protonated carbonyl carbon, forming a hemiketal intermediate.
Second intramolecular nucleophilic attack: The second hydroxyl group attacks the carbon of the protonated hemiketal, leading to the formation of the five-membered dioxolane ring and the spirocyclic center, with the elimination of a water molecule.
Another key transformation could involve a domino reaction , where a single synthetic operation triggers a cascade of bond-forming events. For example, a Michael addition of an amine to an α,β-unsaturated ketone, followed by an intramolecular cyclization and ketalization, could efficiently construct the dispirocyclic framework. A general procedure for the synthesis of related dispiro[4.2.5.2]pentadecane-9,13-diones involves the reaction of 1,2-diarylidenehydrazine with Meldrum's acid in the presence of a diol. rsc.org This suggests that multicomponent reactions can be a powerful tool for constructing such complex scaffolds.
The table below outlines potential key reaction steps and their mechanistic descriptions based on analogous systems.
| Key Synthetic Step | Plausible Precursor(s) | General Mechanistic Description | Intermediate(s) |
| Intramolecular Ketalization | Piperidinone with a tethered diol | Acid-catalyzed nucleophilic addition of the diol to the ketone. | Hemiketal |
| Intramolecular Cyclization | N-substituted piperidine with an electrophilic side chain | Nucleophilic attack of the nitrogen atom onto an electrophilic carbon. | Cyclic iminium ion |
| Domino Reaction | Open-chain amino-keto-diol | A cascade of reactions, potentially involving Michael addition, cyclization, and ketalization. | Various transient intermediates |
Role of Catalysts and Reagents in Reaction Selectivity
The choice of catalysts and reagents is paramount in directing the outcome of the synthesis of complex molecules like 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, influencing both regioselectivity and stereoselectivity.
Acid and Base Catalysis:
Acid catalysts (e.g., p-toluenesulfonic acid, scandium triflate) are commonly employed to promote ketalization and cyclization reactions by activating carbonyl groups and facilitating the departure of leaving groups. The choice of acid can influence the reaction rate and, in some cases, the stereochemical outcome by dictating the conformation of the transition state.
Base catalysts (e.g., sodium hydride, potassium carbonate) can be used to deprotonate nucleophiles, such as amines or alcohols, increasing their reactivity towards electrophilic centers. In the context of forming the azaspirocyclic core, a base could facilitate the intramolecular cyclization of an N-substituted precursor.
Metal Catalysis:
Transition metal catalysts, such as those based on palladium, rhodium, or copper, can play a crucial role in forming C-N and C-C bonds necessary for constructing the heterocyclic core. For instance, a palladium-catalyzed intramolecular amination could be a key step in forming the piperidine ring from a suitable acyclic precursor.
Organocatalysis:
Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, have emerged as powerful tools for enantioselective synthesis. In the context of 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane, a chiral catalyst could be employed to control the stereochemistry of one or both spirocenters during a key cyclization step.
The following table summarizes the potential roles of different classes of catalysts and reagents in the synthesis.
| Catalyst/Reagent Class | Specific Example(s) | Potential Role in Synthesis | Impact on Selectivity |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH) | Ketal formation, intramolecular cyclization | Can influence thermodynamic vs. kinetic product distribution. |
| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | Activation of carbonyls and epoxides | Can provide high levels of stereocontrol in cyclization reactions. |
| Bases | Sodium hydride (NaH) | Deprotonation of nucleophiles | Promotes reactions by increasing nucleophilicity. |
| Transition Metals | Palladium(0) complexes | C-N and C-C bond formation (e.g., intramolecular amination) | Can offer high chemo- and regioselectivity. |
| Organocatalysts | Chiral amines, phosphoric acids | Enantioselective cyclization | Can induce high levels of enantioselectivity. |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for understanding the reaction mechanism by providing insights into the rate-determining step and the influence of reactant concentrations, temperature, and catalysts on the reaction rate. While specific kinetic data for the formation of 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane is not available, general principles of reaction kinetics can be applied to its hypothetical synthesis.
The rate of a reaction is typically determined by monitoring the change in concentration of a reactant or product over time. This can be achieved using various analytical techniques, such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals.
High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the components of a reaction mixture, allowing for the determination of their concentrations at different time points.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to monitor the progress of a reaction.
A hypothetical rate law for a key cyclization step could be determined by systematically varying the concentrations of the reactants and the catalyst and observing the effect on the initial reaction rate. For example, if the reaction is found to be first-order in the precursor and first-order in the acid catalyst, the rate law would be expressed as:
Rate = k[Precursor][Acid Catalyst]
where 'k' is the rate constant. The determination of the rate constant at different temperatures would allow for the calculation of the activation energy (Ea) of the reaction using the Arrhenius equation, providing further insight into the energy profile of the reaction.
The table below presents a hypothetical framework for a kinetic study on a key synthetic step.
| Kinetic Parameter | Experimental Method | Information Gained |
| Reaction Order | Method of initial rates (varying reactant/catalyst concentrations) | Dependence of the reaction rate on the concentration of each species. |
| Rate Constant (k) | Graphical analysis of concentration vs. time data | A quantitative measure of the reaction rate at a given temperature. |
| Activation Energy (Ea) | Measuring the rate constant at different temperatures (Arrhenius plot) | The minimum energy required for the reaction to occur. |
| Kinetic Isotope Effect | Using deuterated starting materials | Can help to determine if a C-H bond is broken in the rate-determining step. |
Structure Reactivity Relationships in 1,4 Dioxa 10 Azadispiro 4.2.5.2.5 Pentadecane Scaffolds
Impact of Substituent Effects on Reactivity
Substituents on the 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane scaffold can significantly alter its reactivity, primarily by modifying the electronic properties and steric environment of the molecule. The piperidine (B6355638) nitrogen (N-10) is a key site for chemical transformations, and its nucleophilicity and basicity are highly sensitive to the nature of the substituent attached to it.
Electronic Effects:
Electron-donating groups (EDGs) attached to the nitrogen atom, such as alkyl groups, increase the electron density on the nitrogen, thereby enhancing its nucleophilicity and basicity. This makes the nitrogen more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like acyl or sulfonyl groups, decrease the electron density on the nitrogen through resonance or inductive effects. This reduction in electron density diminishes the nucleophilicity and basicity of the nitrogen, making it less reactive in nucleophilic substitution or addition reactions.
For instance, N-acylation of the piperidine ring would be expected to proceed readily, but subsequent reactions at the nitrogen would be significantly hindered due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group.
Steric Effects:
The steric bulk of substituents on the piperidine ring or adjacent carbons can hinder the approach of reactants to the nitrogen atom or other reactive sites. Large, bulky substituents can shield the nitrogen's lone pair, reducing its availability for reaction, even if it is electronically activated. This steric hindrance can affect the rate and feasibility of reactions such as alkylation, acylation, and complexation with metal ions.
The following table illustrates the predicted impact of various substituents at the N-10 position on the reactivity of the piperidine nitrogen.
| Substituent (R) at N-10 | Electronic Effect | Predicted Impact on Nitrogen Nucleophilicity | Predicted Impact on Nitrogen Basicity |
| -H | Neutral | Moderate | Moderate |
| -CH3 (Methyl) | Electron-Donating (Inductive) | Increased | Increased |
| -C(O)CH3 (Acetyl) | Electron-Withdrawing (Resonance) | Decreased | Significantly Decreased |
| -SO2Ph (Benzenesulfonyl) | Electron-Withdrawing (Inductive/Resonance) | Significantly Decreased | Significantly Decreased |
| -Bn (Benzyl) | Weakly Electron-Donating | Slightly Increased | Slightly Increased |
This table is based on established principles of organic chemistry, as direct experimental data for this specific compound is not available.
Stereochemical Influence on Reaction Outcomes
The rigid, spirocyclic nature of the 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane scaffold imparts significant stereochemical control over its reactions. The fixed spatial arrangement of the rings creates distinct steric environments on either side of the piperidine ring, which can lead to high diastereoselectivity in reactions at or near the stereogenic spiro centers.
The piperidine ring in this scaffold can adopt different conformations, such as chair or boat forms. The preferred conformation will be influenced by the substituents present. For instance, bulky substituents will likely favor an equatorial position to minimize steric strain. The axial and equatorial positions on the piperidine ring are chemically distinct, and reactions can proceed with a high degree of stereoselectivity depending on the trajectory of the attacking reagent.
While the tertiary amine nitrogen in the scaffold is a potential chiral center, it typically undergoes rapid pyramidal inversion at room temperature. libretexts.org This rapid inversion means that the nitrogen itself does not contribute to isolable stereoisomers. libretexts.org However, the presence of other stereocenters in the molecule means that diastereomeric transition states can be formed during reactions, leading to a preference for one stereochemical outcome over another.
For example, in the case of reactions involving the carbons of the piperidine ring, the approach of a reagent will be sterically directed by the adjacent spirocyclic system. This can result in the preferential formation of one diastereomer. The synthesis of enantioenriched spirocyclic 2-arylpiperidines has demonstrated that tetrasubstituted piperidines can prefer a boat conformation, which can be confirmed by X-ray analysis and DFT studies. rsc.org
Quantitative Structure-Reactivity Relationships (QSAR/LFER applications to the scaffold)
Quantitative Structure-Activity Relationship (QSAR) and Linear Free-Energy Relationship (LFER) models are powerful tools for correlating the structural or physicochemical properties of a series of compounds with their reactivity or biological activity. wikipedia.org While specific QSAR or LFER studies on 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane are not prevalent in the literature, the principles can be applied to understand and predict its behavior.
For a series of N-substituted derivatives of this scaffold, an LFER could be developed by correlating the rate constants of a specific reaction (e.g., N-alkylation) with a parameter that describes the electronic effect of the substituent, such as the Hammett or Taft parameters. Such a correlation would likely show that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.
A hypothetical LFER plot for the reaction of N-substituted 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane derivatives with an electrophile could be constructed as follows:
Caption: A hypothetical Hammett plot for the reaction of N-substituted 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane derivatives. A negative slope (ρ < 0) would indicate that the reaction is favored by electron-donating substituents.
QSAR models could also be developed to predict the reactivity of derivatives of this scaffold. These models would use calculated molecular descriptors, such as electronic properties (e.g., partial charge on the nitrogen atom), steric parameters (e.g., molecular volume), and conformational descriptors, to build a mathematical model that predicts a reactivity outcome. For instance, a 5D-QSAR study has been successfully applied to a diverse set of spirocyclic sigma1 receptor ligands, demonstrating the utility of such methods for complex spiro systems. nih.gov
Correlation of Structural Parameters with Chemical Behavior
The spirocyclic junctions impose significant conformational rigidity on the molecule. The cyclohexane (B81311) and piperidine rings are likely to adopt chair-like conformations to minimize angle and torsional strain. The 1,4-dioxane (B91453) ring portion, which is part of a spiroketal, will also have a preferred conformation. The specific conformation of each ring will influence the spatial orientation of substituents and the accessibility of reactive sites.
X-ray crystallography and computational modeling are valuable techniques for determining these structural parameters. nih.gov For example, computational studies could predict the most stable conformation of the scaffold and how this conformation changes upon substitution. This information can then be used to rationalize observed reactivity patterns. An analysis of the electrostatic potential surface of the molecule would reveal regions of high and low electron density, indicating the most likely sites for electrophilic and nucleophilic attack.
The correlation between structure and reactivity can be summarized in the following table:
| Structural Parameter | Influence on Chemical Behavior |
| Conformation of Piperidine Ring | Determines the axial/equatorial orientation of substituents, affecting stereoselectivity and reaction rates. |
| Accessibility of Nitrogen Lone Pair | Governed by the overall 3D structure and steric hindrance from adjacent rings and substituents; directly impacts nucleophilicity. |
| Bond Angles at Spirocarbons | Introduce ring strain, which can influence the stability of the scaffold and its propensity to undergo ring-opening reactions under certain conditions. |
| Dihedral Angles of the Scaffold | Define the overall shape and rigidity of the molecule, which can be crucial for molecular recognition and binding to biological targets. |
Chemical Transformations and Functionalization of 1,4 Dioxa 10 Azadispiro 4.2.5.2.5 Pentadecane Derivatives
Regioselective and Chemoselective Modifications
The inherent structural features of 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane derivatives allow for targeted modifications at specific sites. The secondary amine of the piperidine (B6355638) ring is the most reactive site for a wide range of functionalization reactions.
N-Functionalization: The nitrogen atom can be readily functionalized through various reactions, including:
Alkylation and Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom can be achieved under standard conditions. For instance, N-alkylation can be performed using alkyl halides in the presence of a base, while N-arylation can be accomplished through Buchwald-Hartwig amination conditions. These modifications are crucial for modulating the steric and electronic properties of the molecule.
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. These transformations are often employed to introduce a variety of functional groups and to alter the basicity of the nitrogen.
Reductive Amination: The secondary amine can participate in reductive amination with aldehydes or ketones to introduce more complex substituents.
Modifications of the Carbocyclic Rings: While the piperidine and cyclohexane (B81311) rings are generally less reactive than the secondary amine, they can undergo functionalization under specific conditions. Strategies for the regioselective functionalization of related carbocyclic systems, such as quinolines, often rely on directed metalation or C-H activation methodologies. nih.govmdpi.comnih.gov Similar approaches could potentially be applied to the 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane core to introduce substituents at specific positions on the cyclohexane or piperidine rings.
Chemoselectivity is a key consideration in the modification of these derivatives. The high reactivity of the secondary amine allows for its selective functionalization in the presence of the less reactive ketal and carbocyclic rings. Protecting group strategies can be employed to enable modifications at other positions if desired.
Derivatization Strategies for Expanding Chemical Space
The 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane scaffold serves as a valuable starting point for the generation of diverse chemical libraries. A variety of derivatization strategies can be employed to systematically modify the core structure and explore the surrounding chemical space.
One common approach involves the use of the parent amine as a building block for further elaboration. For example, derivatives of the closely related 1,4-dioxaspiro[4.5]decan-8-amine are synthesized and utilized in the development of various compounds. Similarly, the secondary amine of 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane can be used as a handle for the attachment of a wide array of side chains and functional groups.
Combinatorial Chemistry Approaches: The amenability of the nitrogen atom to a broad range of reactions makes this scaffold suitable for combinatorial library synthesis. By reacting the core structure with a diverse set of building blocks (e.g., carboxylic acids for amide formation, aldehydes for reductive amination), large libraries of derivatives can be rapidly generated.
Diversity-Oriented Synthesis: The rigid, three-dimensional nature of the dispiro[4.2.5.2]pentadecane core makes it an attractive scaffold for diversity-oriented synthesis. mskcc.org By introducing various substituents and functional groups at different positions on the molecule, a wide range of structurally diverse compounds can be created, each presenting its functionalities in a unique spatial arrangement. This is particularly relevant in the context of drug discovery, where three-dimensional complexity is often associated with improved biological activity and selectivity.
The synthesis of polyfunctionalized dispiro[4.2.5.2]pentadecane-9,13-diones through domino reactions highlights the potential for creating complex derivatives from simpler precursors. rsc.org Such strategies can introduce multiple functional groups and stereocenters in a single step, rapidly increasing molecular complexity.
Ring Opening and Rearrangement Reactions
The spiroketal and piperidine moieties within the 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane structure present opportunities for ring-opening and rearrangement reactions, leading to novel molecular scaffolds.
Spiroketal Ring Opening: Spiroketals are generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions. The acid-catalyzed hydrolysis of the ketal would unmask a ketone and a diol, transforming the spirocyclic system into a more flexible, open-chain structure. The resulting keto-diol could then be subjected to further chemical transformations.
Piperidine Ring Opening: While the piperidine ring is generally stable, ring-opening reactions of N-substituted piperidines have been reported under specific conditions. For instance, electrochemical methods have been developed for the C–N bond cleavage of piperidine-containing peptides. thieme-connect.de Additionally, certain N-substituted piperidines can undergo ring-opening through base-mediated or photooxidation processes. researchgate.net These methods could potentially be adapted to the 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane system to generate acyclic amino-alcohol or amino-ketone derivatives.
Skeletal Rearrangements: The complex polycyclic nature of the dispiro[4.2.5.2]pentadecane framework may allow for skeletal rearrangements under certain reaction conditions, such as those promoted by Lewis acids or transition metals. While specific examples for this particular system are not documented, rearrangements of other complex aza-heterocyclic cores have been observed, leading to the formation of new ring systems. researchgate.net
Incorporation into Complex Molecular Architectures
The rigid, three-dimensional structure of the 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane scaffold makes it an attractive building block for the construction of more complex molecular architectures. Its well-defined spatial arrangement of functional groups can be exploited to create molecules with specific shapes and functionalities.
As a Scaffold in Medicinal Chemistry: Spirocyclic systems, particularly those containing nitrogen, are of significant interest in medicinal chemistry due to their conformational rigidity and novelty. The 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane core can serve as a central scaffold to which various pharmacophoric groups can be appended. This approach has been successfully employed with related spiropiperidine derivatives to develop ligands for various biological targets. The synthesis of spiropiperidines by radical hydroarylation is one such strategy to create these complex structures. nih.gov
In Natural Product Synthesis: Spiroketals are a common structural motif in a wide range of natural products with diverse biological activities. researchgate.netresearchgate.netrsc.org The 1,4-dioxa-10-azadispiro[4.2.5.2]pentadecane framework, or derivatives thereof, could potentially serve as a key intermediate in the total synthesis of complex natural products that feature a similar spirocyclic core.
The ability to functionalize the scaffold at multiple positions allows for the attachment of various side chains and the construction of fused ring systems, further expanding its utility in the synthesis of intricate molecular designs.
Advanced Research Directions and Potential Academic Contributions of Azadispiroketals
Supramolecular Chemistry and Host-Guest Interactions of Azadispiroketal Scaffolds
The well-defined cavities and potential for functionalization inherent in azadispiroketal scaffolds make them promising building blocks in the field of supramolecular chemistry. Their rigid frameworks can act as pre-organized host molecules for the selective binding of guest species. The nitrogen and oxygen atoms within the 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane structure can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition and the formation of host-guest complexes.
Future research could focus on modifying the periphery of the azadispiroketal core with various recognition motifs to create highly selective receptors for specific ions or small organic molecules. The spirocyclic nature of these compounds provides a distinct three-dimensional architecture that can lead to shape-selective binding, a crucial aspect of designing artificial enzymes and sensors.
Catalytic Applications of Azadispiroketal-Derived Ligands and Organocatalysts
The development of novel catalysts is a cornerstone of modern chemical synthesis. Azadispiroketal derivatives hold considerable promise as both ligands for metal-catalyzed reactions and as purely organic catalysts.
Chiral Catalysis
The inherent chirality of many azadispiroketal derivatives makes them particularly suited for asymmetric catalysis. By incorporating catalytically active groups or by using the scaffold as a chiral ligand for transition metals, it is possible to create catalysts that can control the stereochemical outcome of a chemical reaction. The rigidity of the dispiro system can effectively translate chiral information to the catalytic center, leading to high enantioselectivity.
For instance, the nitrogen atom in the 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane backbone can be functionalized to create bidentate or tridentate ligands. These ligands can then be coordinated with various transition metals to generate chiral catalysts for a wide range of transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.
Heterogeneous and Homogeneous Catalysis
Azadispiroketal-derived catalysts can be employed in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity. However, catalyst separation and recycling can be challenging.
To address this, azadispiroketal-based catalysts can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. This approach facilitates easy separation and reuse of the catalyst, which is highly desirable for industrial applications and sustainable chemistry. The porous nature of some supports can also influence the selectivity of the catalytic process. Research in this area would involve developing efficient methods for tethering the azadispiroketal unit to the solid support without compromising its catalytic activity.
Rational Design of Spiro Architectures for Specific Chemical Functions
The ability to rationally design molecules with specific functions is a major goal in chemistry. The modular nature of azadispiroketal synthesis allows for the systematic modification of their structure to tune their properties for specific applications.
By carefully selecting the starting materials, chemists can control the size of the rings, the nature and position of heteroatoms, and the placement of functional groups. This "bottom-up" approach enables the creation of a diverse library of azadispiroketal derivatives with tailored electronic, steric, and binding properties. For example, introducing aromatic rings into the spiro framework could lead to compounds with interesting photophysical properties, while incorporating long alkyl chains could enhance their solubility in nonpolar solvents or promote self-assembly into larger supramolecular structures.
Role in Advanced Materials Science Research (e.g., organic semiconductors, functional materials)
The unique structural features of azadispiroketals also make them intriguing candidates for applications in materials science. Their rigid, three-dimensional structures can disrupt crystal packing, which can be advantageous in the design of amorphous organic materials with useful electronic properties.
Optoelectronic Properties in Organic Devices
Spiro-configured compounds have gained significant attention for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The spiro center can act as a steric impediment, preventing close packing of molecules and thereby reducing intermolecular interactions that can quench fluorescence. This can lead to materials with high photoluminescence quantum yields in the solid state.
By incorporating chromophoric units into the azadispiroketal framework, it may be possible to develop novel organic semiconductors with tailored optoelectronic properties. The nitrogen and oxygen atoms could also play a role in charge transport, making these compounds potentially useful as host materials or charge-transporting layers in organic electronic devices. Future research will involve the synthesis and characterization of such functionalized azadispiroketals and the evaluation of their performance in prototype devices.
Design of Rigid Scaffolds for Materials Science
The inherent rigidity of the spirocyclic system is a key feature of compounds like 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane. This rigidity, stemming from the two rings sharing a single carbon atom, makes azadispiroketals attractive candidates for the design of novel materials. In materials science, rigid molecular scaffolds are crucial for creating ordered structures with predictable properties.
The conformational restriction of these molecules can be exploited to construct porous crystalline materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined three-dimensional orientation of substituents on the spiro backbone allows for precise control over the resulting material's architecture and functionality. For instance, propellane systems, which share structural rigidity with spirocycles, have been used to attach pharmacophoric substituents in a defined orientation. mdpi.com This principle can be extended to azadispiroketals for applications in gas storage, separation, and catalysis.
Recent research has highlighted the potential of rigid scaffolds in the design of macrocyclic kinase inhibitors, demonstrating that the scaffold's conformation is retained upon cyclization. nih.govnih.gov This underscores the predictability and stability of such rigid structures, which is a highly desirable trait in materials design. The defined geometry of azadispiroketals can lead to materials with enhanced thermal stability and specific electronic or optical properties.
Table 1: Potential Applications of Rigid Azadispiroketal Scaffolds in Materials Science
| Application Area | Rationale |
| Porous Materials (MOFs, COFs) | The rigid and well-defined 3D structure can act as a building block for creating materials with controlled porosity for gas storage and separation. |
| Organic Electronics | The fixed orientation of functional groups can influence the packing of molecules in the solid state, potentially leading to improved charge transport in organic semiconductors. |
| Chiral Materials | The inherent chirality of many substituted spiro compounds can be harnessed to create materials for enantioselective separations or as chiral catalysts. |
| Liquid Crystals | The rigid, non-planar shape of azadispiroketals could be utilized to design novel liquid crystalline materials with unique phase behaviors. |
Methodological Advancements in Spiro Compound Synthesis and Characterization
The synthesis of complex spirocyclic systems like 1,4-Dioxa-10-azadispiro[4.2.5.2]pentadecane has been a significant challenge for organic chemists. However, recent years have seen considerable advancements in synthetic methodologies, making these intricate structures more accessible.
Multicomponent reactions have emerged as a powerful tool for the efficient construction of spiro compounds. nih.gov These reactions allow for the formation of multiple bonds in a single step, often leading to high yields and structural diversity. nih.gov For example, the 1,3-dipolar cycloaddition reaction is a widely used three-component reaction for synthesizing structurally complex and biologically active spiro-heterocycles. researchgate.netorientjchem.org
The development of enantioselective methodologies has been a major focus, enabling the synthesis of chiral spiro compounds with high stereocontrol. rsc.org Organocatalysis, in particular, has significantly expanded the toolbox for asymmetric spirocycle synthesis. rsc.orgsemanticscholar.org These methods are crucial as the stereochemistry of spiro compounds often dictates their biological activity and material properties.
Advancements in characterization techniques have also been pivotal. Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are routinely used to confirm the structures of newly synthesized spiro compounds. emanresearch.org In some cases, single-crystal X-ray diffraction provides definitive proof of the three-dimensional arrangement of the molecule. nih.gov
Table 2: Modern Synthetic Strategies for Spiro Compounds
| Synthetic Method | Description | Advantages |
| Multicomponent Reactions | Multiple reactants combine in a single pot to form the final product. | High efficiency, atom economy, and access to diverse structures. nih.gov |
| 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition reaction to form five-membered heterocyclic rings. | A versatile method for constructing complex spiro-heterocycles. researchgate.netorientjchem.org |
| Organocatalysis | The use of small organic molecules to catalyze enantioselective transformations. | Enables the synthesis of chiral spiro compounds with high enantiopurity. rsc.org |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates. | Reduced reaction times and often improved yields. nih.gov |
Q & A
Q. How can researchers optimize the synthesis of 1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecane to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a multi-step strategy:
- Reaction Condition Screening : Use factorial design (e.g., Taguchi or Box-Behnken) to systematically test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error inefficiencies .
- Intermediate Purification : Employ column chromatography or recrystallization to isolate intermediates, as impurities in early stages propagate downstream .
- Analytical Validation : Monitor reaction progress via LC-MS or NMR to identify side products and adjust stoichiometry .
- Scale-Up Considerations : Maintain consistent mixing efficiency and thermal control during scaling to avoid yield drops due to mass transfer limitations .
Q. What are the recommended analytical techniques for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm spirocyclic connectivity and heteroatom placement. Assign peaks by comparing to analogous dispiro compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) .
- X-ray Crystallography : Resolve absolute configuration and bond angles, which are critical for understanding steric effects in reactivity .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy, especially for low-yield derivatives .
- IR Spectroscopy : Identify functional groups (e.g., C-O-C in dioxane rings) to rule out unintended ring-opening during synthesis .
Q. How should researchers design toxicity assessments for this compound?
- Methodological Answer : Follow tiered toxicological evaluation frameworks:
- In Silico Screening : Use QSAR models to predict acute toxicity endpoints (e.g., LD) and prioritize in vivo testing .
- In Vitro Assays : Test cytotoxicity in hepatic (HepG2) and renal (HEK293) cell lines to identify organ-specific risks .
- Subchronic Exposure Studies : Conduct 28-day rodent trials with endpoints like serum biochemistry and histopathology, referencing EPA protocols for structurally similar 1,4-dioxane derivatives .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Leverage quantum mechanical and machine learning tools:
- Reaction Pathway Mapping : Use DFT (e.g., B3LYP/6-31G*) to model transition states for ring-opening or nucleophilic attacks. Compare to experimental kinetics for validation .
- Solvent Effect Modeling : Apply COSMO-RS to simulate solvent interactions and predict solubility/aggregation behavior .
- Machine Learning : Train models on spirocyclic compound libraries to forecast regioselectivity in substitution reactions .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for spirocyclic compounds?
- Methodological Answer : Address discrepancies systematically:
- Error Source Analysis : Check for impurities (e.g., residual solvents) via GC-MS, which can skew experimental results .
- Conformational Sampling : Use molecular dynamics (MD) to account for flexible spirocyclic conformers not captured in static DFT calculations .
- Collaborative Validation : Cross-reference data with independent labs or public databases (e.g., PubChem, DSSTox) to identify systemic biases .
Q. How can researchers establish structure-activity relationships (SARs) for this compound derivatives?
- Methodological Answer : SAR development requires iterative design and testing:
- Derivative Synthesis : Modify substituents on the nitrogen or oxygen atoms to create analogs (e.g., alkylation or acylation) .
- Biological Assays : Screen analogs against target receptors (e.g., GPCRs) using SPR or fluorescence polarization to quantify binding affinities .
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Data Contradiction Analysis
Q. How should conflicting data on the stability of this compound under acidic conditions be addressed?
- Methodological Answer : Resolve inconsistencies through controlled experiments:
- pH-Rate Profiling : Measure degradation kinetics across pH 1–7 using HPLC, isolating degradation products for structural elucidation .
- Counterion Effects : Test stability with different acids (e.g., HCl vs. HSO), as anion nucleophilicity may influence degradation pathways .
- Computational Validation : Simulate protonation states and bond dissociation energies to identify vulnerable sites in the molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
